molecular formula C8H12ClN B13554312 Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-aminehydrochloride

Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-aminehydrochloride

Cat. No.: B13554312
M. Wt: 157.64 g/mol
InChI Key: AVXMBIJMQBJJOM-UHFFFAOYSA-N
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Description

Tetracyclo[3.3.0.0²,⁸.0⁴,⁶]octan-3-amine hydrochloride is a bicyclic amine salt characterized by a rigid tetracyclic framework. The compound features bridgehead substituents at positions 2,8 and 4,6, resulting in a constrained geometry that may enhance binding specificity in biological systems. As a hydrochloride salt, it exhibits improved solubility in polar solvents compared to its free base form.

Properties

Molecular Formula

C8H12ClN

Molecular Weight

157.64 g/mol

IUPAC Name

tetracyclo[3.3.0.02,8.04,6]octan-3-amine;hydrochloride

InChI

InChI=1S/C8H11N.ClH/c9-8-6-2-1-3-5(4(2)6)7(3)8;/h2-8H,1,9H2;1H

InChI Key

AVXMBIJMQBJJOM-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C2C(C4C1C34)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-amine hydrochloride typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of suitable precursors under controlled conditions to form the tetracyclic core. The amine group is then introduced through a series of substitution reactions, followed by the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-amine hydrochloride exerts its effects is complex and involves multiple pathways. The compound interacts with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. These interactions can result in the modulation of cellular processes, such as signal transduction or gene expression .

Comparison with Similar Compounds

Core Structural Differences

The compound’s tetracyclic scaffold distinguishes it from common bicyclic analogs. Key comparisons include:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol)
Tetracyclo[3.3.0.0²,⁸.0⁴,⁶]octan-3-amine HCl Tetracyclic Single amine, HCl salt Not provided Inferred higher
3,8-Diazabicyclo[3.2.1]octane dihydrochloride Bicyclic (N-containing) Two amines, di-HCl salt C₆H₁₂Cl₂N₂ ~211.08
8-Oxabicyclo[3.2.1]octan-3-amine HCl Bicyclic (O-containing) Oxygen bridge, single amine, HCl salt C₇H₁₄ClNO 163.65
Endo-9-Methyl-9-azabicyclo[3.3.1]nonane-3-amine dihydrochloride Bicyclic (larger ring) Methyl-aza substitution, di-HCl salt Not provided Inferred higher

Key Observations :

  • Substitutions such as oxygen (in 8-oxabicyclo) or additional nitrogen atoms (in diazabicyclo) alter electronic properties and hydrogen-bonding capacity, influencing solubility and bioavailability .

Physicochemical and Pharmacological Implications

  • Solubility : The hydrochloride salt form improves aqueous solubility across all analogs. The 8-oxabicyclo derivative (163.65 g/mol) has a lower molecular weight than diazabicyclo analogs, which may enhance membrane permeability .
  • Bioactivity : Diazabicyclo compounds (similarity score 0.79) with dual amine groups could exhibit stronger ionic interactions in biological targets, whereas methyl-aza substitutions (e.g., Endo-9-Methyl) may enhance metabolic stability .
  • Rigidity vs. Flexibility : The tetracyclic structure’s constrained geometry may limit off-target interactions but could also reduce adaptability in binding to flexible receptors compared to bicyclic systems .

Biological Activity

Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-amine hydrochloride is a complex organic compound characterized by its unique tetracyclic structure, which has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and applications in various fields.

  • Molecular Formula : C8H12ClN
  • Molecular Weight : 157.6 g/mol
  • CAS Number : 2649014-26-4

The biological activity of tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-amine hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, potentially influencing various biochemical pathways.

Enzyme Interaction

Research indicates that tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-amine hydrochloride may act as an enzyme inhibitor or modulator. For instance, studies have shown that the compound can affect the activity of certain proteases and kinases, which are critical in cellular signaling pathways.

Case Studies

  • Study on Protein Binding : A recent study evaluated the binding affinity of tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-amine hydrochloride to various proteins involved in metabolic pathways. Results demonstrated significant binding interactions with cytochrome P450 enzymes, suggesting potential implications in drug metabolism and toxicity profiles.
  • Anti-cancer Activity : In vitro studies have explored the compound's cytotoxic effects against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, highlighting its potential as an anti-cancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-oneTetracyclicModerate enzyme inhibition
Tetracyclo[3.3.1.0(2,8).0(4,6)]nonaneTetracyclicLow cytotoxicity
Tetracyclo[3.3.0]octaneNon-amino derivativeMinimal biological activity

Research Applications

The compound has several applications in scientific research:

  • Chemical Synthesis : It serves as a building block for synthesizing more complex molecules.
  • Biological Research : Utilized in studies related to enzyme interactions and protein binding.
  • Pharmaceutical Development : Investigated for potential use as an intermediate in drug synthesis.

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